molecular formula C10H11NO5 B11767632 Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate

Cat. No.: B11767632
M. Wt: 225.20 g/mol
InChI Key: YCBQTEMEZFEELP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused pyridine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction conditions often require maintaining specific temperatures and pH levels to ensure the desired product is obtained. For instance, the reaction mixture may be heated at 40°C for 30 minutes, followed by cooling and pH adjustment using sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate (CAS: 1888310-27-7) is a compound of increasing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H11NO5
Molar Mass225.2 g/mol
Density1.45 ± 0.1 g/cm³
Boiling Point470.7 ± 45.0 °C
pKa4.50 ± 1.00

Biological Activity Overview

This compound is associated with various biological activities that suggest its potential in medicinal chemistry:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In studies involving similar heterocycles, compounds demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting that ethyl derivatives may exhibit comparable effects .
  • Neuroprotective Properties : Research indicates that related compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate inflammatory pathways and protect neuronal cells from oxidative stress .
  • Antitumor Activity : Ethyl derivatives have been explored for their antitumor potential. The structural similarities to other bioactive compounds suggest that they could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have examined the biological effects of compounds structurally related to this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of furo[3,4-b]pyridine derivatives and assessed their COX inhibition . The results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs.
  • Neuroprotective Study :
    • A study focused on the neuroprotective effects of pyridine derivatives revealed that these compounds could reduce neuronal cell death in models of oxidative stress . The proposed mechanism involved the modulation of NF-kB signaling.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 4-hydroxy-2-oxo-5,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO5/c1-2-16-10(14)7-8(12)5-3-15-4-6(5)11-9(7)13/h2-4H2,1H3,(H2,11,12,13)

InChI Key

YCBQTEMEZFEELP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(COC2)NC1=O)O

Origin of Product

United States

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